7-Methylimidazo[1,2-c]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-4-7-8-2-3-10(7)5-9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUOYAPDMGXDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 C Pyrimidine Systems
Classical and Conventional Synthetic Routes to the Imidazo[1,2-c]pyrimidine (B1242154) Nucleus
The construction of the imidazo[1,2-c]pyrimidine core has traditionally been achieved through established synthetic transformations, primarily involving cyclocondensation and annulation reactions.
Cyclocondensation Reactions
Cyclocondensation reactions represent a cornerstone in the synthesis of fused heterocyclic systems like imidazo[1,2-c]pyrimidines. These reactions typically involve the condensation of a pyrimidine-based starting material with a bifunctional reagent, leading to the formation of the fused imidazole (B134444) ring. A common approach is the reaction of a 4-aminopyrimidine (B60600) derivative with an α-halocarbonyl compound. nih.govjst.go.jp This method, often referred to as the Chichibabin reaction, is a versatile and widely used strategy for constructing imidazo-fused heterocycles. jst.go.jp
The general mechanism involves the initial N-alkylation of the endocyclic nitrogen of the aminopyrimidine by the α-halocarbonyl compound, followed by an intramolecular cyclization via condensation of the amino group with the carbonyl group, and subsequent dehydration to yield the aromatic imidazo[1,2-c]pyrimidine ring system.
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 4-Aminopyrimidine | α-Haloketone | Imidazo[1,2-c]pyrimidine | nih.govjst.go.jp |
| 2-Aminopyrimidine (B69317) | α-Haloketone | Imidazo[1,2-a]pyrimidine (B1208166) | nih.gov |
Annulation Strategies for Fused Ring Formation
Annulation strategies involve the construction of the pyrimidine (B1678525) ring onto a pre-existing imidazole core, or vice versa. One such approach involves the reaction of a 4(5)-aminoimidazole derivative with a 1,3-dielectrophilic species. This method allows for the formation of the six-membered pyrimidine ring fused to the imidazole.
Another strategy is the intramolecular cyclization of appropriately substituted pyrimidines. For instance, a pyrimidine bearing a side chain with a suitable leaving group and a nucleophilic nitrogen can undergo intramolecular cyclization to form the fused imidazole ring.
Regioselective Synthesis of Imidazo[1,2-c]pyrimidine Derivatives
The synthesis of specifically substituted imidazo[1,2-c]pyrimidines, such as the 7-methyl derivative, requires careful control of the reaction conditions and starting materials to ensure the desired regiochemical outcome.
Control of Methyl Group Introduction at Position 7
The introduction of a methyl group at the 7-position of the imidazo[1,2-c]pyrimidine nucleus is typically achieved by starting with a pyrimidine precursor that already contains the methyl group at the corresponding position. Specifically, the use of 4-amino-6-methylpyrimidine as the starting material in a cyclocondensation reaction with an appropriate α-halocarbonyl compound would be the most direct route to 7-methylimidazo[1,2-c]pyrimidine derivatives.
The regioselectivity of the cyclization is governed by the initial nucleophilic attack of the N1 nitrogen of the 4-amino-6-methylpyrimidine onto the electrophilic carbon of the α-halocarbonyl compound. Subsequent intramolecular condensation of the exocyclic amino group with the carbonyl group leads to the formation of the fused imidazole ring, with the methyl group retained at the 7-position of the final product.
A regiospecific one-pot synthesis of 3-substituted imidazo[1,2-c]pyrimidines has been reported, which could potentially be adapted for the synthesis of 7-methyl derivatives by using the appropriately substituted 4-aminopyrimidine. researchgate.netnih.govcapes.gov.brfigshare.com
| 4-Aminopyrimidine Derivative | Reagent | Product | Reference |
| 4-Amino-6-methylpyrimidine | α-Haloketone | This compound | Inferred from nih.govjst.go.jp |
| 4-Aminopyrimidine | 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes | 3-Substituted imidazo[1,2-c]pyrimidine | researchgate.netnih.govcapes.gov.brfigshare.com |
Strategies for Substituent Control at Other Positions
Control of substituents at other positions of the imidazo[1,2-c]pyrimidine ring can be achieved by varying the structure of the starting materials.
Positions 2 and 3: The substituents at the 2- and 3-positions are determined by the choice of the α-halocarbonyl compound or its equivalent. For instance, using an α-haloketone with specific R groups (R-CO-CH(X)-R') will result in the corresponding substituents at positions 2 and 3 of the final product.
Position 5: The substituent at the 5-position can be introduced by starting with a 2-substituted-4-aminopyrimidine. The nature of this substituent will be carried over to the final imidazo[1,2-c]pyrimidine structure.
Position 8: While less common, functionalization at the 8-position can be challenging and may require more advanced synthetic strategies, such as directed metallation-cross coupling reactions on the pre-formed imidazo[1,2-c]pyrimidine ring.
Advanced Synthetic Protocols and Green Chemistry Approaches
Modern synthetic chemistry is increasingly focused on the development of more efficient, environmentally friendly, and sustainable methods. In the context of imidazo[1,2-c]pyrimidine synthesis, several advanced protocols and green chemistry approaches have been explored, although many examples are reported for the isomeric imidazo[1,2-a]pyrimidine system.
These advanced methods often involve:
Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating. nih.gov
Multicomponent reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification processes. dergipark.org.trrsc.org
Catalyst-free reactions: Developing synthetic routes that avoid the use of, often toxic and expensive, metal catalysts is a key goal of green chemistry.
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is another important aspect.
While specific examples for the synthesis of this compound using these green approaches are not extensively documented in the reviewed literature, the principles can be applied. For instance, a microwave-assisted cyclocondensation of 4-amino-6-methylpyrimidine with an α-haloketone could potentially offer a more sustainable route to the target compound.
| Green Chemistry Approach | Potential Application in this compound Synthesis |
| Microwave-assisted synthesis | Accelerated cyclocondensation of 4-amino-6-methylpyrimidine and an α-haloketone. |
| Multicomponent reactions | One-pot synthesis involving 4-amino-6-methylpyrimidine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction), though typically yields imidazo[1,2-a]pyrimidines. beilstein-journals.org |
| Catalyst-free synthesis | Thermal cyclocondensation under solvent-free conditions. |
| Use of green solvents | Performing the cyclocondensation in water or ethanol (B145695). |
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions, which combine three or more reactants in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. While extensively developed for the imidazo[1,2-a]pyrimidine scaffold, specific MCRs for the imidazo[1,2-c]isomer are less common but have been reported.
One notable one-pot method allows for the regiospecific synthesis of 3-substituted imidazo[1,2-c]pyrimidines. This reaction proceeds by refluxing a 4-aminopyrimidine with a 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane derivative in the presence of zinc bromide. acs.org This approach provides the target scaffold in moderate to good yields. acs.org Although catalyzed by zinc bromide, its one-pot nature, combining three components (aminopyrimidine, the benzotriazole (B28993) adduct which acts as a carbonyl equivalent, and the catalyst), aligns it with MCR principles.
Other MCRs, such as the Groebke-Blackburn-Bienaymé reaction, have been effectively used for synthesizing related imidazo[1,2-a]pyridines and pyrimidines, often under microwave irradiation or with catalysts like scandium triflate. benthamdirect.combio-conferences.org These reactions typically involve an aminoazine, an aldehyde, and an isocyanide, showcasing the power of MCRs in rapidly building heterocyclic complexity. bio-conferences.org An iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has also been reported for creating pyrimidine-linked imidazopyridines. acs.org
Catalyst-Free and Environmentally Benign Syntheses
The development of catalyst-free and environmentally friendly synthetic methods is a significant goal in modern chemistry. For imidazo-fused heterocycles, this often involves thermal condensation reactions in green solvents or under solvent-free conditions.
A regiospecific, catalyst-free synthesis of 3-substituted imidazo[1,2-c]pyrimidine has been achieved by refluxing 4-aminopyrimidine with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes in 1,2-dichloroethane. acs.org The reaction proceeds to completion, and the product is isolated after a simple work-up, avoiding the need for a metal catalyst. acs.org
For the related imidazo[1,2-a]pyridine (B132010) system, several catalyst-free methods have been developed. These include the reaction of 2-aminopyridines with α-haloketones at elevated temperatures without any solvent or catalyst. bio-conferences.org Additionally, eco-friendly, catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates has been used to obtain benzo rsc.orgnih.govimidazo[1,2-a]pyridine derivatives. acs.org The use of deep eutectic solvents, such as those based on choline (B1196258) chloride, has also enabled the catalyst-free Groebke multicomponent reaction for imidazo[1,2-a]pyridine synthesis. proquest.com
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has become a cornerstone for accelerating reaction rates and often improving yields. This technology has been widely applied to the synthesis of imidazo[1,2-a]pyrimidines and related heterocycles.
Microwave irradiation has proven effective in the synthesis of various imidazo[1,2-a]pyrimidine derivatives. For instance, a sequential two-step, one-pot multicomponent reaction using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate (B1210297) is efficiently promoted by microwave heating. nih.gov This method provides a green protocol by using ethanol as a solvent and reducing reaction times significantly. nih.gov Similarly, the Groebke-Blackburn-Bienaymé multicomponent reaction to create imidazo[1,2-a]pyridine-furan hybrids is effectively conducted under microwave irradiation at 75°C in just 10 minutes. benthamdirect.com Other microwave-assisted syntheses of imidazo[1,2-a]pyrimidines involve the condensation of 2-aminopyrimidine with 2-bromoarylketones using basic alumina (B75360) as a catalyst under solvent-free conditions. researchgate.net
While specific examples for the imidazo[1,2-c]pyrimidine isomer are not as prevalent, the principles demonstrated for the [1,2-a] isomer are directly applicable. The condensation of a 4-aminopyrimidine with an α-haloketone is a prime candidate for acceleration using microwave technology, potentially leading to faster, more efficient, and greener synthetic routes. rsc.orgnih.gov
Table 1: Examples of Microwave-Assisted Syntheses for Imidazo[1,2-a]pyrimidine Scaffolds
| Starting Materials | Catalyst/Solvent | Conditions | Product Type | Yield (%) | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-toluenesulfonic acid / Ethanol | Microwave | Imidazole-substituted Imidazo[1,2-a]pyrimidines | 46-80 | nih.gov |
| 5-Methylfuran-2-carbaldehyde, 2-aminoazines, isocyanides | Acetic acid / PEG 400 | Microwave, 75°C, 10 min | Imidazo[1,2-a]pyridine-furan hybrids | High | benthamdirect.com |
| 2-Aminopyrimidine, 2-bromoarylketones | Alumina (Al₂O₃) / Solvent-free | Microwave | 2-Arylimidazo[1,2-a]pyrimidines | Good | researchgate.net |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, aromatic amines | Magnesium sulfate (B86663) / Ethanol | Microwave, 200W | Imine-bearing Imidazo[1,2-a]pyrimidines | 60-85 | nih.gov |
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. While direct palladium-catalyzed cyclizations to form the imidazo[1,2-c]pyrimidine ring are not extensively documented, related approaches for the [1,2-a] isomer highlight the potential of this methodology.
A notable example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction used to synthesize fused imidazo[1,2-a]pyrimidines. nih.gov This method involves the tandem reaction of an amine and an aldehyde, which form an intermediate that undergoes palladium-catalyzed cyclization. The reaction uses air as the terminal oxidant, making it an environmentally attractive approach. nih.gov The optimization of this reaction showed that PdCl₂ with K₂CO₃ provided the best results. nih.gov
Table 2: Optimization of Palladium-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidines
| Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂ (5) | K₂CO₃ | 80 | 4 | 55 | nih.gov |
| PdCl₂ (5) | K₂CO₃ | 80 | 4 | 80 | nih.gov |
| ZnCl₂ (5) | K₂CO₃ | 80 | 4 | 40 | nih.gov |
| Pd(OAc)₂ (5) | K₂CO₃ | 80 | 4 | 75 | nih.gov |
| PdCl₂ (5) | Cs₂CO₃ | 80 | 4 | 70 | nih.gov |
| PdCl₂ (5) | Na₂CO₃ | 80 | 4 | 65 | nih.gov |
This CDC approach demonstrates the utility of palladium catalysis in constructing the fused pyrimidine ring system through C-H activation, a strategy that could potentially be adapted for the synthesis of imidazo[1,2-c]pyrimidine analogues from appropriately substituted imidazole precursors.
Synthesis of Specific 7-Methylated Imidazo[1,2-c]pyrimidine Precursors and Analogues
The synthesis of this compound specifically relies on the classical ring-closing condensation reaction, often referred to as the Tschitschibabin reaction for related pyridines, or the King method. This approach involves the reaction of a heterocyclic amine with an α-halocarbonyl compound.
To obtain the 7-methyl substituent on the imidazo[1,2-c]pyrimidine core, the required starting material is 4-amino-6-methylpyrimidine. This precursor contains the necessary methyl group at the correct position of the pyrimidine ring.
The general and most direct synthesis proceeds via the reaction of 4-amino-6-methylpyrimidine with an α-haloketone, such as chloroacetone (B47974) or bromoacetone. The reaction typically involves two steps:
N-Alkylation : The more nucleophilic ring nitrogen of the 4-aminopyrimidine attacks the α-haloketone, displacing the halide and forming a quaternary ammonium salt intermediate.
Intramolecular Cyclization/Dehydration : The intermediate, under the influence of heat and often a base or dehydrating agent, undergoes an intramolecular condensation between the amino group and the ketone's carbonyl group, followed by dehydration to form the aromatic fused imidazole ring.
This reaction sequence is a well-established method for creating imidazo-fused heterocycles. bio-conferences.orgdocumentsdelivered.com The synthesis of various imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines and methyl ketones in the presence of a halogen (like iodine) follows this fundamental pathway, known as the King method. documentsdelivered.com
Chemical Transformations and Functionalization of 7 Methylimidazo 1,2 C Pyrimidine
Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold
The imidazo[1,2-c]pyrimidine (B1242154) core exhibits a nuanced reactivity towards electrophilic and nucleophilic reagents, a consequence of the electronic properties of the fused five- and six-membered rings. The nitrogen-rich pyrimidine (B1678525) ring is generally electron-deficient, while the imidazole (B134444) portion is comparatively electron-rich.
Electrophilic Substitution: In related fused heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, electrophilic substitution reactions, such as halogenation and nitrosation, preferentially occur at the C3 position of the imidazole ring. tandfonline.comnih.gov This is attributed to the stability of the resulting cationic intermediate. For the pyrimidine ring itself, electrophilic attack is generally disfavored but, when it occurs, it is directed to the C5 position, which is the most electron-rich carbon atom in that ring. slideshare.net
Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. slideshare.net In the context of the imidazo[1,2-c]pyrimidine scaffold, this corresponds to the C2 and C5 positions. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution. libretexts.org For instance, aryl halides with electron-withdrawing groups are activated towards nucleophilic substitution. libretexts.org The reaction typically proceeds through an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu
Derivatization Strategies at Various Positions of 7-Methylimidazo[1,2-c]pyrimidine
The ability to selectively introduce functional groups at different positions of the this compound scaffold is crucial for modulating its physicochemical and biological properties. A variety of synthetic strategies have been developed to achieve this. rsc.orguees.edu.ec
The imidazole part of the molecule, particularly the C2 and C3 positions, is a key site for derivatization.
Functionalization at C2: While functionalization at the C3 position is often more facile due to electronic factors, methods for introducing substituents at the C2 position have been developed. tandfonline.comuees.edu.ec These often involve multi-step synthetic sequences.
Functionalization at C3: The C3 position is the most common site for electrophilic attack. uees.edu.ec A range of functional groups can be introduced here. For instance, direct nitrosation using sodium nitrite (B80452) can yield a 3-nitroso derivative, which can then be reduced to the corresponding 3-amino compound. nih.gov Halogenation at this position is also a common transformation.
Table 1: Examples of Functionalization Reactions at the Imidazole Ring
| Position | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| C3 | Nitrosation | Sodium Nitrite | 3-Nitroso derivative | nih.gov |
| C3 | Reduction | (Following Nitrosation) | 3-Amino derivative | nih.gov |
The pyrimidine ring offers several positions for modification, primarily through nucleophilic substitution reactions.
Functionalization at C5: The C5 position can be functionalized through various reactions. For example, in the related imidazo[1,2-c]pyrimidin-5(6H)-one system, a halogen at the C5 position can be replaced by aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. nih.gov
Functionalization at C7: The methyl group at the C7 position can potentially be a site for functionalization through radical reactions or by oxidation to a carboxylic acid, which can then be further derivatized.
Table 2: Examples of Functionalization Reactions at the Pyrimidine Ring
| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| C5 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 5-Aryl derivative | nih.gov |
Rearrangement Reactions and Tautomerism Studies
The this compound system can undergo intriguing rearrangement reactions and exists in various tautomeric forms, which are important considerations in its synthesis and reactivity.
The Dimroth rearrangement is a well-known isomerization of N-heterocycles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement is particularly relevant for imidazo[1,2-a]pyrimidine (B1208166) systems and is expected to occur in imidazo[1,2-c]pyrimidines as well. nih.govresearchgate.net
The reaction is often an undesired side reaction that occurs in basic media. researchgate.net The proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion at the C5 position, leading to the opening of the pyrimidine ring. nih.govresearchgate.net Subsequent rotation and ring closure result in the rearranged product. The rate of the Dimroth rearrangement is influenced by the pH of the medium and the nature of the substituents on the heterocyclic core. nih.govresearchgate.net Electron-withdrawing groups on the pyrimidine ring can increase the rate of rearrangement by making the C5 position more susceptible to nucleophilic attack. researchgate.net
Tautomerism, the interconversion of constitutional isomers through the migration of a proton, is a key feature of many heterocyclic compounds, including derivatives of this compound. pressbooks.pub
Keto-Enol Tautomerism: When a hydroxyl group is introduced onto the pyrimidine ring, for example at the C5 position, keto-enol tautomerism becomes possible. The equilibrium between the keto form (e.g., imidazo[1,2-c]pyrimidin-5(6H)-one) and the enol form (5-hydroxyimidazo[1,2-c]pyrimidine) is influenced by factors such as the solvent and the presence of other substituents. nih.govorganicchemistrytutor.commasterorganicchemistry.com Generally, the keto tautomer is more stable. libretexts.org However, the enol form can be stabilized by factors like extended conjugation or intramolecular hydrogen bonding. organicchemistrytutor.commasterorganicchemistry.com
Amino-Imino Tautomerism: Similarly, the introduction of an amino group can lead to amino-imino tautomerism. The equilibrium between these forms can be significantly affected by the polarity of the solvent. ias.ac.in
Prototropic Tautomerism: In the parent this compound, prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the imidazole ring is also a possibility, leading to different tautomeric forms with distinct electronic and reactivity characteristics.
Table 3: Common Tautomeric Forms in Imidazo[1,2-c]pyrimidine Derivatives
| Tautomerism Type | Example Structure(s) | Influencing Factors | Reference |
|---|---|---|---|
| Keto-Enol | Imidazo[1,2-c]pyrimidin-5(6H)-one ⇌ 5-Hydroxyimidazo[1,2-c]pyrimidine | Solvent, Conjugation, H-bonding | nih.govorganicchemistrytutor.commasterorganicchemistry.com |
Spectroscopic and Crystallographic Characterization of 7 Methylimidazo 1,2 C Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of different nuclei such as ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular architecture can be assembled.
Proton (¹H) NMR Studies for Positional Isomerism
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in distinguishing between positional isomers of methylated imidazo[1,2-c]pyrimidines. The chemical shifts, multiplicities, and coupling constants of the protons provide a detailed fingerprint of the molecule's structure. In the imidazo[1,2-c]pyrimidine (B1242154) system, the protons on the fused rings exhibit characteristic signals that are sensitive to the position of substituents.
For instance, the ¹H NMR spectra of imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, show characteristic signals in the aromatic region, including one singlet and three doublet of doublets, which helps in identifying the core structure. nih.gov The chemical shift of the methyl group protons can provide initial clues about its location. For example, in various N-methylated pyrimidine (B1678525) derivatives, the N-methyl signal appears as a singlet in the range of δ 3.16–3.39 ppm. researchgate.net
The precise position of the methyl group on the imidazo[1,2-c]pyrimidine ring system significantly influences the chemical shifts of the neighboring aromatic protons due to electronic effects. The electron-donating nature of the methyl group will typically cause an upfield shift (to a lower ppm value) for nearby protons. By analyzing these shifts and the coupling patterns between adjacent protons, the exact substitution pattern can be determined. nih.gov For example, a study on methylated pyrimidines showed that methylation leads to distinct changes in the proton chemical shifts, allowing for the analysis of association between the molecules in solution. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Imidazo[1,2-a]pyrimidine Derivatives
| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Imidazole-CH | 3.73 - 3.84 | s | researchgate.net |
| Aromatic CH | 7.08 - 8.82 | m, d, dd | researchgate.netrsc.org |
| NH | 9.59 - 11.89 | s, br s | researchgate.net |
| CH3 | 1.91 | s | researchgate.net |
Note: This table provides a general range and specific values can vary based on the full substitution pattern and the solvent used.
Carbon-13 (¹³C) NMR and Heteronuclear 2D NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the 7-methylimidazo[1,2-c]pyrimidine structure will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their chemical environment, such as hybridization and proximity to electronegative atoms. libretexts.orgoregonstate.edu
For imidazo[1,2-c]pyrimidine derivatives, the carbon atoms of the pyrimidine ring, C-2, C-4, C-5, and C-6, resonate at characteristic chemical shifts. For example, in some derivatives, C-4 appears in the region of δ 161.4–164.8 ppm, while C-2 is found between δ 155.0–157.9 ppm. researchgate.net The C-5 and C-6 carbons resonate at approximately δ 93.5–117.3 ppm and δ 149.2–156.6 ppm, respectively. researchgate.net The methyl carbon signal typically appears in the upfield region of the spectrum.
To definitively assign the ¹H and ¹³C signals and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. youtube.comcolumbia.edusdsu.edu
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. columbia.edu
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons in the Imidazo[1,2-c]pyrimidine Core
| Carbon | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| C-2 | 155.0 - 157.9 | researchgate.net |
| C-4 | 161.4 - 164.8 | researchgate.net |
| C-5 | 93.5 - 117.3 | researchgate.net |
| C-6 | 149.2 - 156.6 | researchgate.net |
| C-8a | ~143.3 | beilstein-journals.org |
| CH3 | ~15.4 | beilstein-journals.org |
Note: These are approximate ranges and can be influenced by substituents and solvent.
Nitrogen-15 (¹⁵N) NMR for Heteroatom Insight
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the nitrogen atoms in the heterocyclic rings. wikipedia.org The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, including hybridization, lone pair availability, and involvement in hydrogen bonding. nih.gov
In the this compound system, there are three nitrogen atoms in distinct chemical environments. ¹⁵N NMR can help to probe these environments. For example, the nitrogen atom at position 1 (the bridgehead nitrogen) would be expected to have a different chemical shift from the nitrogen at position 2 in the pyrimidine ring. The use of ¹⁵N labeling can significantly enhance the signal and facilitate the acquisition of ¹⁵N NMR spectra. researchgate.net Techniques such as ¹H-¹⁵N HMBC can establish correlations between protons and nitrogen atoms, further aiding in the structural assignment. researchgate.net The chemical shifts can span a wide range, typically from -400 ppm to 1100 ppm relative to nitromethane. wikipedia.org
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of its molecular formula (C₈H₇N₃).
Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule in the gas phase. nih.govresearchgate.net The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or the molecular ion [M]⁺. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner. For example, in imidazo[1,2-a]pyrimidine derivatives, cleavage of substituent groups is often observed. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds.
Key vibrational frequencies for the imidazo[1,2-c]pyrimidine core include:
C-H stretching vibrations for the aromatic and methyl protons. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.
C=N and C=C stretching vibrations within the fused heterocyclic rings are expected in the 1650-1450 cm⁻¹ region. For example, in related imidazo[1,2-a]pyrimidine derivatives, C=N stretching is observed around 1605-1598 cm⁻¹. nih.gov
C-N stretching vibrations will also be present.
The presence of various substituents will introduce their own characteristic absorption bands, for example, a C=O stretch for a ketone or amide derivative, or N-H stretching for an amino-substituted derivative. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.gov
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused ring system and the geometry of the methyl group. It would also provide detailed information on how the molecules pack in the solid state, including any π-π stacking interactions between the aromatic rings or hydrogen bonding if suitable functional groups are present.
In crystallized pyrimidine derivatives, typical C-C bond lengths in the pyrimidine ring are in the range of 1.373-1.401 Å, and C-N bond lengths are between 1.322-1.353 Å. researchgate.net The bond angles within the rings are generally around 116°-122°, consistent with sp² hybridization. researchgate.net Such data for this compound would provide a benchmark for understanding its solid-state structure and properties.
Analysis of Molecular Geometry and Conformation
DFT studies on various imidazo[1,2-c]pyrimidine derivatives, such as novel azo-dyes, have been conducted to determine their optimized molecular structures. researchgate.netzu.edu.eg These calculations, typically using the B3LYP/6-311G(d,p) basis set, reveal that the fused imidazo[1,2-c]pyrimidine core is an essentially planar system. This planarity arises from the sp² hybridization of the constituent carbon and nitrogen atoms, which creates a delocalized π-electron system across the bicyclic structure.
The key geometric parameters—bond lengths, bond angles, and dihedral angles—define the conformation of the molecule. The fusion of the five-membered imidazole (B134444) ring with the six-membered pyrimidine ring creates a rigid scaffold with limited conformational flexibility.
Table 1: Representative Geometric Parameters for Imidazo[1,2-c]pyrimidine Derivatives (Illustrative)
| Parameter | Typical Value Range | Description |
|---|---|---|
| C-N Bond Length (ring) | 1.32 - 1.40 Å | Reflects the partial double bond character within the heterocyclic system. |
| C-C Bond Length (ring) | 1.38 - 1.45 Å | Typical aromatic and conjugated C-C bond distances. |
| Ring Interior Angles | 105° - 125° | Angles deviate from ideal sp² (120°) due to ring strain from fusion. |
Note: The data in this table are illustrative, based on general values for similar heterocyclic systems, as specific experimental crystallographic data for the parent compound was not found.
Supramolecular Interactions and Crystal Packing
The way individual molecules arrange themselves in the solid state is governed by a network of non-covalent intermolecular forces. These supramolecular interactions are fundamental to understanding crystal engineering, polymorphism, and the bioavailability of pharmaceutical compounds. For the imidazo[1,2-c]pyrimidine system, the key interactions include hydrogen bonding and π-π stacking.
Computational studies utilizing Molecular Electrostatic Potential (MEP) maps have been instrumental in predicting the sites of intermolecular interactions for imidazo[1,2-c]pyrimidine derivatives. researchgate.netzu.edu.eg The MEP map illustrates the electron density distribution around the molecule, highlighting regions of positive and negative electrostatic potential.
Negative Potential Regions (Red/Yellow): These electron-rich areas, typically located around the nitrogen atoms of the pyrimidine and imidazole rings, are susceptible to electrophilic attack and act as hydrogen bond acceptors.
Positive Potential Regions (Blue): These electron-poor areas, often found around the hydrogen atoms attached to the ring, are potential hydrogen bond donor sites.
The presence of nitrogen atoms in the bicyclic system makes it an effective hydrogen bond acceptor. In the crystal lattice of derivatives containing hydrogen bond donors (e.g., hydroxyl or amine groups), strong N-H···N or O-H···N hydrogen bonds are expected to be primary motifs in directing the crystal packing.
Furthermore, the planar, aromatic nature of the imidazo[1,2-c]pyrimidine core makes it highly susceptible to π-π stacking interactions. In the solid state, molecules often arrange in a parallel or offset fashion to maximize the favorable orbital overlap between the π-systems of adjacent rings. These interactions contribute significantly to the thermodynamic stability of the crystal lattice. The interplay between specific, directional hydrogen bonds and the more diffuse π-π stacking interactions dictates the final three-dimensional architecture of the crystal, influencing its physical properties.
In one study on related imidazo[1,2-c]pyrimidinone derivatives, single-crystal X-ray analysis revealed a monoclinic crystal system, confirming the structural arrangement predicted by spectroscopic methods. nih.gov Such studies are vital for unambiguously determining the solid-state conformation and the precise nature of the intermolecular forces that build the supramolecular assembly.
Computational Chemistry Applications to 7 Methylimidazo 1,2 C Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 7-Methylimidazo[1,2-c]pyrimidine and its derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) or similar levels of theory, are employed to optimize the molecular geometry and to determine various electronic properties. nih.govresearchgate.netscirp.org
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals are crucial in determining a molecule's reactivity. wikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) system, studies have shown that electron-donating substituents tend to increase the energy of the frontier orbitals, while electron-withdrawing groups lower their energy. scirp.org This modulation of the HOMO-LUMO gap can influence the biological activity of the compounds. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidine (B1242154) derivative 1 | -6.438 | -2.997 | 3.441 |
| Imidazo[1,2-c]pyrimidine derivative 2 | -6.406 | -3.039 | 3.367 |
| Imidazo[1,2-c]pyrimidine derivative 3 | -6.404 | -3.045 | 3.359 |
| Imidazo[1,2-c]pyrimidine derivative 4 | -6.458 | -3.099 | 3.359 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically colored red and blue, respectively. researchgate.netresearchgate.net
For imidazo[1,2-c]pyrimidine derivatives, MEP analysis helps to identify the most likely sites for interaction with biological targets. researchgate.net The nitrogen atoms in the pyrimidine (B1678525) and imidazole (B134444) rings, as well as any oxygen or other heteroatoms in substituents, often show negative electrostatic potential, indicating their role as potential hydrogen bond acceptors. uni-muenchen.deresearchgate.net The hydrogen atoms, particularly those attached to nitrogen or electron-withdrawing groups, typically exhibit positive potential. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the analysis of atomic properties and the nature of chemical bonds. wikipedia.orgamercrystalassn.org QTAIM analysis can reveal the presence of bond critical points (BCPs) between atoms, which are indicative of a chemical bond. wiley-vch.de The properties of the electron density at these BCPs, such as its value and the Laplacian of the electron density, can be used to classify the type of interaction (e.g., covalent, ionic, hydrogen bond). wikipedia.orgwiley-vch.de
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. In studies of related imidazo[1,2-a]pyrimidine systems, QTAIM and RDG analyses have been used to understand the intramolecular and intermolecular interactions that stabilize the molecule and its complexes with biological targets. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov
Active Site Binding Mode Analysis
For this compound and its analogues, molecular docking studies have been instrumental in elucidating how these compounds might interact with the active sites of various protein targets. nih.gov For instance, derivatives of the related imidazo[1,2-a]pyrimidine scaffold have been docked into the active sites of enzymes like spleen tyrosine kinase (Syk) and lanosterol (B1674476) 14α-demethylase (CYP51). nih.govbeilstein-journals.org
These studies reveal the specific amino acid residues involved in binding and the types of interactions that occur, such as:
Hydrogen bonds: The nitrogen atoms of the imidazopyrimidine core are frequently identified as key hydrogen bond acceptors. beilstein-journals.org
Hydrophobic interactions: The methyl group and the aromatic rings of the scaffold often engage in hydrophobic interactions with nonpolar residues in the active site. mdpi.com
Pi-pi stacking: The planar aromatic system of the imidazopyrimidine core can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Prediction of Binding Affinities
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed in kcal/mol. nih.gov Lower binding energy values indicate a more favorable interaction. These predicted affinities can be used to rank different compounds and prioritize them for synthesis and experimental testing.
For example, in a study on imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of CYP51, docking results showed binding affinities ranging from -7.7 to -8.8 kcal/mol for the most promising compounds. beilstein-journals.org Similarly, docking of imidazo[1,2-a]pyrimidine derivatives against the ACE2 receptor and spike protein of SARS-CoV-2 revealed strong binding affinities, suggesting their potential as viral entry inhibitors. nih.gov It is important to note that these predicted values are theoretical estimations and require experimental validation. nih.gov
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative 4a | CYP51 | -8.8 | beilstein-journals.org |
| Imidazo[1,2-a]pyrimidine derivative 4b | CYP51 | -8.5 | beilstein-journals.org |
| Imidazo[1,2-a]pyrimidine derivative 7a | ACE2 | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine derivative 7a | Spike Protein | -7.3 | nih.gov |
In Silico Modeling for Mechanistic Insights into Chemical Reactions
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and the influence of substituents. For the broader class of imidazopyrimidines, quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand reaction pathways.
For instance, in the synthesis of related imidazo[1,2-a]pyrimidine derivatives, computational studies have been used to determine the favorability of different reaction pathways. These models can calculate the Gibbs free energy (ΔG) for various potential intermediates and transition states, allowing researchers to predict the most likely reaction mechanism. This approach helps in understanding why a particular regioisomer is formed over another, a crucial aspect in the synthesis of complex heterocyclic compounds.
While no specific studies detailing the reaction mechanisms for the synthesis or functionalization of this compound were found, the principles of in silico modeling are directly applicable. Such studies would likely investigate the electronic effects of the methyl group at the 7-position on the reactivity of the imidazo[1,2-c]pyrimidine core, influencing reaction outcomes and kinetics.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a detailed picture of close contacts between neighboring molecules. These analyses are crucial for understanding crystal packing, stability, and physical properties.
Although a crystal structure and corresponding Hirshfeld analysis for this compound itself are not available in the surveyed literature, studies on derivatives containing the 7-methyl group within an isomeric scaffold, such as 7-methylimidazo[1,2-a]pyridine (B1330368), offer significant insights.
Table 1: Percentage Contributions of Intermolecular Contacts for a 7-Methyl-Substituted Imidazo[1,2-a]pyridine (B132010) Derivative
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| F⋯H/H⋯F | 31.6% |
| H⋯H | 16.8% |
| C⋯H/H⋯C | 13.8% |
| O⋯H/H⋯O | 8.5% |
Data derived from the analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. nih.gov
The analysis uses a normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms. In the case of the studied 7-methylimidazo[1,2-a]pyridine derivative, intense red spots signified C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Paler spots on the surface were attributed to π–π stacking interactions, which also play a crucial role in the crystal's architecture. nih.gov
Similarly, an analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate showed that H⋯H (35.2%), C⋯H/H⋯C (19.0%), and O⋯H/H⋯O (15.5%) contacts were major contributors to the crystal packing. nih.gov Bright red spots on its Hirshfeld surface indicated key N—H⋯O and C—H⋯Cl interactions. nih.gov
These examples demonstrate how Hirshfeld surface analysis could be applied to this compound, should a crystal structure become available. Such an analysis would identify the key intermolecular forces, including hydrogen bonds and stacking interactions, that dictate its solid-state structure.
Structure Activity Relationship Sar Studies of 7 Methylimidazo 1,2 C Pyrimidine Derivatives
Impact of Substitution Patterns on Biological Efficacy
The biological activity of 7-methylimidazo[1,2-c]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the bicyclic ring system. Researchers have systematically introduced different functional groups at several positions to probe the chemical space and optimize the pharmacological properties of these compounds.
The presence of a methyl group at the C7 position of the imidazo[1,2-c]pyrimidine (B1242154) ring is a common feature in many biologically active derivatives. While a direct comparative study isolating the singular effect of the C7-methyl group versus an unsubstituted (H) counterpart is not extensively detailed in the available literature, its prevalence in potent compounds suggests a significant role in modulating biological activity.
Furthermore, the electronic effect of the methyl group, being weakly electron-donating, could subtly influence the electron density of the pyrimidine (B1678525) ring, which might affect key interactions with the target protein. However, without direct comparative data, the precise contribution of the C7-methyl group to the biological activity remains an area for further investigation.
The substitution pattern at other positions of the imidazo[1,2-c]pyrimidine core has been more extensively explored, revealing critical determinants for biological activity.
C-2 Position: The C2 position has been identified as a key site for modification to enhance potency and selectivity. In the context of Syk inhibition, the introduction of various aryl and heteroaryl groups at C2 has been shown to be crucial for activity. For example, a 3-hydroxyphenyl group at C2 was found to be a key pharmacophore for potent Syk inhibition. nih.gov The nature of the substituent on this phenyl ring further modulates the activity. For instance, the introduction of a fluorine atom at the meta-position of the 3-hydroxyphenyl ring led to a significant increase in inhibitory potency against Syk. nih.gov
The following table summarizes the effect of different substituents at the C2 position on Syk inhibitory activity, based on the findings from Hirabayashi et al. (2008). nih.gov
| Compound | C2-Substituent | Syk IC50 (nM) |
| 9a | 3-Hydroxyphenyl | 14 |
| 9b | 3-Hydroxy-4-methylphenyl | 13 |
| 9c | 4-Fluoro-3-hydroxyphenyl | 3.2 |
| 9d | 3-Hydroxy-4-methoxyphenyl | 4.8 |
| 9e | 3,4-Dihydroxyphenyl | 16 |
| 9f | 2-Fluoro-5-hydroxyphenyl | 2.5 |
C-3 Position: The C3 position of the imidazo (B10784944) moiety has also been a target for chemical modification. In some series of kinase inhibitors, the introduction of small alkyl or aryl groups at this position has been explored. However, in the context of the this compound scaffold for Syk inhibition, this position has often been left unsubstituted to maintain a hydrogen bond donor capability, which is thought to be important for binding to the hinge region of the kinase. nih.gov
C-6 Position: The C6 position is adjacent to the C5-oxo group and substitutions at this position can influence the orientation of substituents at other positions. In some kinase inhibitor series based on related scaffolds, alkylation at the N6 position has been shown to modulate activity and selectivity. nih.gov
C-8 Position: There is limited specific information available in the reviewed literature regarding the systematic exploration of substituents at the C8 position of the this compound scaffold and its direct impact on biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazo[1,2-c]pyrimidine Analogues
As of the current review of the scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for this compound analogues. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.
While a general QSAR study for Syk inhibitors has been reported, it did not specifically focus on the imidazo[1,2-c]pyrimidine scaffold. semanticscholar.org The development of a dedicated QSAR model for this class of compounds would require a sufficiently large and structurally diverse dataset of analogues with well-defined biological activity data. Such a model could provide valuable insights into the key physicochemical and structural features that govern the inhibitory potency of these compounds against their biological targets. The absence of such a study for this compound derivatives indicates an opportunity for future research in this area.
In Vitro Biological Target Identification and Mechanistic Elucidation for 7 Methylimidazo 1,2 C Pyrimidine Analogues
Enzyme Inhibition Studies
Analogues of 7-methylimidazo[1,2-c]pyrimidine have been investigated for their ability to inhibit several classes of enzymes, highlighting their potential as therapeutic agents.
Dipeptidyl Peptidase-4 (DPP4) Inhibition
Research into azolopyrimidine-containing compounds as inhibitors of dipeptidyl peptidase-4 (DPP4) has led to a focus on the imidazo[1,2-a]pyrimidine (B1208166) series, which is structurally related to imidazo[1,2-c]pyrimidines. A key study disclosed the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent and selective DPP4 inhibitors. nih.gov By replacing an aryl substitution on the imidazole (B134444) ring with a more polar carboxylic ester or amide, researchers observed increased DPP4 binding activity. nih.gov
One of the lead molecules from this series, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (compound 24s), was identified as a potent and selective DPP4 inhibitor. nih.gov The binding mode of these compounds in the active site was confirmed through X-ray crystallography of a representative amide (24c). nih.gov
Table 1: DPP4 Inhibition by a 7-Methylimidazo[1,2-a]pyrimidine Analogue
| Compound | Description | DPP4 Inhibition | Selectivity | Reference |
|---|
Kinase Inhibition (e.g., Raf, KSP, Aurora-A, EGFR, BRD4)
The imidazo[1,2-c]pyrimidine (B1242154) scaffold has been explored for its kinase inhibitory activity. While direct studies on this compound for all the listed kinases were not found, research on related structures provides valuable insights.
Raf, KSP, and EGFR Inhibition: No specific research findings were identified for the direct inhibition of Raf, KSP, or EGFR kinases by this compound analogues within the scope of this review.
Aurora-A Kinase Inhibition: Derivatives of pyrimidine (B1678525) have been investigated as inhibitors of Aurora A kinase. bohrium.com A series of pyrimidine-based compounds were designed to induce the DFG-out conformation of Aurora A kinase, with a lead compound showing potent inhibition of proliferation in high-MYC expressing cancer cell lines with an IC50 of less than 200 nM. bohrium.com Although not specific to the this compound scaffold, this highlights the potential of pyrimidine-containing structures in targeting Aurora A.
BRD4 Inhibition: While not imidazo[1,2-c]pyrimidines, structurally related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. nih.govebi.ac.uk One compound, 10j, demonstrated robust inhibition of BRD4(1) and BRD4(2) with IC50 values of 130 nM and 76 nM, respectively. ebi.ac.uk Docking studies indicated that the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core acts as a mimic of acetylated lysine (B10760008) (KAc). nih.gov The pyridone carbonyl forms a hydrogen bond with Asn140, and the N-methyl group occupies a small hydrophobic pocket, which is crucial for stabilizing the complex. nih.gov
Table 2: BRD4 Inhibition by a 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Analogue
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 10j | BRD4(1) | 130 | ebi.ac.uk |
Glutamine Synthetase Inhibition
No research findings were identified for the direct inhibition of glutamine synthetase by this compound analogues. However, related fused heterocyclic systems like 3-amino-imidazo[1,2-a]-pyridines have been developed as inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS). nih.gov One of the most active compounds in that series showed an IC50 of 1.6 μM against MtGS. nih.gov
Pantothenate Synthetase Inhibition
Specific studies on the inhibition of pantothenate synthetase by this compound analogues were not found. Research on the related 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides identified them as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). nih.govnih.gov The most active compound from this series, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, had an IC50 of 1.90 ± 0.12 μM against MTB PS. nih.gov
Receptor Modulation
AMPAR Modulation, particularly TARP γ-8 Selective Negative Modulation
The imidazo[1,2-c]pyrimidine scaffold is of significant interest for its ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). Research has focused on achieving selectivity for AMPARs associated with the transmembrane AMPAR regulatory protein (TARP) γ-8, which is highly expressed in the hippocampus.
A study on the discovery of TARP γ-8 selective AMPAR negative modulators explored pyrazolo[1,5-c]pyrimidines as an isosteric replacement for the imidazo[1,2-a]pyrazine (B1224502) core, which is structurally analogous to imidazo[1,2-c]pyrimidine. nih.gov This core replacement was found to improve microsomal stability. nih.gov The resulting compound, JNJ-61432059 (compound 26), a pyrazolopyrimidine, demonstrated potent and selective negative modulation of AMPAR/γ-8. nih.gov
Table 3: TARP γ-8 Selective AMPAR Negative Modulation by a Pyrazolopyrimidine Analogue
| Compound | Scaffold | Activity | Target Selectivity | Reference |
|---|
GABAA Receptor Ligand Interactions
The γ-aminobutyric acid type A (GABAA) receptor, a crucial ionotropic receptor in the central nervous system, is a known target for various therapeutic agents. nih.govnih.gov Imidazo[1,2-a]pyrimidines, structurally related to this compound, have been identified as ligands for the benzodiazepine (B76468) binding site of GABAA receptors. researchgate.netresearchgate.net These compounds can act as high-affinity agonists with functional selectivity for the α2 and α3 subtypes of the GABAA receptor. acs.orgnih.gov Specifically, certain imidazo[1,2-a]pyrimidine derivatives, such as 7-trifluoromethylimidazopyrimidine and 7-propan-2-olimidazopyrimidine, have demonstrated potential as anxiolytics with minimal sedation. acs.orgnih.gov
The interaction of these ligands is primarily with the extracellular α+γ2− interface of the GABAA receptor. nih.gov Research has shown that modifications to the imidazo[1,2-a]pyrimidine structure can influence binding affinity and selectivity. For instance, a series of fluorinated imidazo[1,2-a]-pyridines have been identified as selective positive allosteric modulators (PAMs) of α1-containing GABAA receptors. nih.gov This highlights the potential for developing subtype-selective compounds by modifying the core scaffold. nih.govnih.gov The development of such selective ligands is crucial for targeting specific neurological functions and disorders. nih.gov
General In Vitro Biological Screening Paradigms for Antimicrobial Activity
The imidazo[1,2-a]pyrimidine scaffold is a foundation for compounds with a broad spectrum of antimicrobial activities. nih.govmdpi.commdpi.com This includes antibacterial actions against both Gram-positive and Gram-negative bacteria, as well as antifungal and antitubercular properties. nih.govmdpi.comnih.gov The structural similarity of imidazo[1,2-a]pyrimidines to purines suggests multiple potential biological targets. mdpi.com
Studies on imidazo[1,2-c]pyrimidine and its related analogues have demonstrated notable antibacterial effects. For example, certain fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have shown considerable activity against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive). researchgate.net One particular compound exhibited significant inhibition zones of 23 mm, 20 mm, and 22 mm against these bacteria, respectively, at a concentration of 100 µg/mL. researchgate.net
Similarly, various imidazo[1,2-a]pyrimidine derivatives have been synthesized and tested, with some showing potent activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov Chalcone derivatives of imidazo[1,2-a]pyrimidine, in particular, have displayed excellent to good activity against strains such as E. coli, P. aeruginosa, S. aureus, and Streptococcus pyogenes. It has been observed that in some cases, Gram-positive bacteria are more susceptible to these compounds than Gram-negative bacteria. nih.gov
Interactive Table: Antibacterial Activity of Imidazo[1,2-c/a]pyrimidine Analogues
| Compound Type | Bacterial Strain | Activity | Source |
|---|---|---|---|
| Fused imidazo[1,2-c]pyrimidin-5(6H)-one | E. coli | 23 mm inhibition zone (100 µg/mL) | researchgate.net |
| Fused imidazo[1,2-c]pyrimidin-5(6H)-one | P. aeruginosa | 20 mm inhibition zone (100 µg/mL) | researchgate.net |
| Fused imidazo[1,2-c]pyrimidin-5(6H)-one | S. aureus | 22 mm inhibition zone (100 µg/mL) | researchgate.net |
| Imidazo[1,2-a]pyrimidine chalcone | E. coli | Good to excellent | |
| Imidazo[1,2-a]pyrimidine chalcone | P. aeruginosa | Good to excellent | |
| Imidazo[1,2-a]pyrimidine chalcone | S. aureus | Good to excellent | |
| Imidazo[1,2-a]pyrimidine chalcone | S. pyogenes | Good to excellent |
The imidazo[1,2-a]pyrimidine scaffold is also a point of interest in the development of new treatments for tuberculosis. mdpi.com Analogues such as the 7-methyl-nitroimidazo-oxazines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov These compounds are related to the clinical candidate PA-824, a nitroimidazo-oxazine with potent activity against both aerobic and anaerobic Mtb. nih.gov
Both the 7-(S)-methyl and 7-(R)-methyl diastereomers of the nitroimidazo-oxazine analogue displayed similar antitubercular activities to PA-824, suggesting that substitutions at the 7-position are tolerated by the nitroreductase enzyme that activates these compounds. nih.gov Furthermore, phenotypic screening of compound libraries has identified 2-pyrazolylpyrimidinones as having pan-active properties against Mtb, including clinical isolates. nih.gov These compounds were found to be bactericidal against replicating Mtb. nih.gov
Several derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated promising antifungal properties. mdpi.comnih.gov Molecular docking studies have suggested that these compounds may possess activity against Candida albicans. nih.gov In vitro testing has confirmed that some imidazo[1,2-a]pyrimidine derivatives exhibit strong activity against C. albicans, with inhibitory zones ranging from 12.3 ± 0.5 mm to 19.3 ± 0.3 mm. nih.gov The antifungal potential of this chemical family highlights its importance in the search for new antimycotic agents, especially in light of increasing resistance to existing therapies. nih.govacs.org
Cellular Mechanistic Investigations (In Vitro Models)
The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. nih.govresearchgate.net Aberrant NF-κB activity is implicated in various diseases. nih.govresearchgate.net Imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally similar to imidazo[1,2-c]pyrimidines, have been shown to modulate the NF-κB pathway. nih.govnih.gov
In vitro studies using breast and ovarian cancer cell lines demonstrated that a novel imidazo[1,2-a]pyridine derivative could suppress NF-κB activity. nih.govnih.gov Molecular docking studies indicated that this compound binds to the NF-κB p50 subunit. researchgate.netnih.gov The compound was shown to diminish the DNA-binding activity of NF-κB, reduce the levels of inflammatory cytokines, and increase the expression of the inhibitory protein IκBα. nih.govresearchgate.netnih.gov This suggests that the anti-inflammatory effects of these compounds are exerted, at least in part, through the suppression of the NF-κB signaling pathway. nih.gov
Modulation of Cell Cycle Progression and Apoptosis-Related Pathways
While direct evidence for this compound is still emerging, studies on the closely related imidazo[1,2-a]pyridine scaffold have demonstrated significant effects on cell cycle regulation and the induction of apoptosis. These findings offer a strong basis for understanding the potential mechanisms of action for the broader class of imidazo-fused pyrimidines.
One area of investigation has been the inhibition of key signaling pathways that control cell growth and survival. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the PI3K/Akt signaling pathway, leading to a G2-phase cell cycle arrest. nih.gov This is significant as the PI3K/Akt pathway is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis.
The induction of apoptosis is a critical mechanism for many anti-cancer agents. Research on novel imidazo[1,2-a]pyridine compounds has revealed their ability to trigger programmed cell death through both intrinsic and extrinsic pathways. In some cancer cell lines, these compounds have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov This modulation of the Bcl-2 family of proteins points towards the involvement of the mitochondrial pathway of apoptosis.
Furthermore, the tumor suppressor protein p53 and its downstream target p21 have been implicated in the action of these compounds. Studies have shown that treatment with certain imidazo[1,2-a]pyridine derivatives leads to increased levels of p53 and p21, resulting in cell cycle arrest. nih.govnih.gov The activation of the extrinsic apoptosis pathway has also been observed, as evidenced by the increased activity of caspases 7 and 8, and the cleavage of PARP. nih.gov
The table below summarizes the effects of representative imidazo[1,2-a]pyridine analogues on cancer cell lines.
| Compound | Cell Line | IC50 | Effect on Cell Cycle and Apoptosis |
| IP-5 | HCC1937 | 45 µM | Cell cycle arrest (increased p53 and p21), extrinsic apoptosis (increased caspase 7 & 8, PARP cleavage) nih.govnih.gov |
| IP-6 | HCC1937 | 47.7 µM | Cytotoxic effect nih.govnih.gov |
| IP-7 | HCC1937 | 79.6 µM | Less potent cytotoxic effect nih.govnih.gov |
| La23 | HeLa | 15.32 µM | Induction of apoptosis via p53/Bax-mediated mitochondrial pathway researchgate.net |
| MIA | MDA-MB-231, SKOV3 | Not specified | Suppression of IL-6-induced Bcl-2 expression, upregulation of BAX expression nih.gov |
Modulation of Immune Response
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated notable immunomodulatory and anti-inflammatory properties in vitro. nih.gov These compounds have been shown to affect the functions of key immune cells, including neutrophils and macrophages.
In studies involving human neutrophils, various imidazo[1,2-a]pyrimidine derivatives inhibited degranulation, a process central to the inflammatory response, with IC50 values in the micromolar range. nih.gov Specific analogues also reduced the generation of superoxide (B77818), a reactive oxygen species involved in inflammation and tissue damage. nih.gov
When tested on murine peritoneal macrophages stimulated with lipopolysaccharide (LPS), certain imidazo[1,2-a]pyrimidine derivatives were found to inhibit the production of nitrite (B80452), an indicator of nitric oxide synthesis, and moderately reduce the generation of prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation. nih.gov Furthermore, these compounds were shown to inhibit leukocyte migration and the levels of leukotriene B4, a potent chemoattractant, in an in vivo model of inflammation. nih.gov
The anti-inflammatory effects of the related imidazo[1,2-a]pyridine scaffold have been linked to the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which plays a critical role in the inflammatory processes associated with conditions like cancer. nih.gov
The following table outlines the observed immunomodulatory effects of specific imidazo[1,2-a]pyrimidine analogues.
| Compound ID | Cell Type | Assay | Effect | IC50 |
| IP-1 | Human Neutrophils | fMLP-induced elastase release | Inhibition | 2.5 µM nih.gov |
| IP-1 | Human Neutrophils | fMLP-induced myeloperoxidase release | Inhibition | 5.8 µM nih.gov |
| IP-1 | Human Neutrophils | PMA-induced superoxide generation | Inhibition | 1.8 µM nih.gov |
| IP-2 | Human Neutrophils | fMLP-induced elastase release | Inhibition | 1.7 µM nih.gov |
| IP-2 | Human Neutrophils | fMLP-induced myeloperoxidase release | Inhibition | 3.2 µM nih.gov |
| IP-2 | Human Neutrophils | PMA-induced superoxide generation | Inhibition | 2.5 µM nih.gov |
| IP-4 | Murine Macrophages | LPS-induced nitrite production | Inhibition | 1.9 µM nih.gov |
| IP-5 | Human Neutrophils | fMLP-induced elastase release | Inhibition | 1.9 µM nih.gov |
| IP-5 | Human Neutrophils | fMLP-induced myeloperoxidase release | Inhibition | 4.5 µM nih.gov |
| IP-5 | Human Neutrophils | PMA-induced superoxide generation | Inhibition | 2.2 µM nih.gov |
| IP-6 | Murine Macrophages | LPS-induced nitrite production | Inhibition | 1.3 µM nih.gov |
Interference with Cellular Processes Relevant to Therapeutic Aims
The structural similarity of imidazo[1,2-c]pyrimidines to endogenous purines suggests their potential to interfere with a wide array of cellular processes that are fundamental to the development of various diseases. beilstein-journals.org One of the key areas of exploration has been their potential as antimicrobial and antiviral agents. For instance, imidazo[1,2-c]pyrimidine nucleoside analogues have been synthesized and evaluated for their ability to inhibit viral replication and microbial growth, although the initial compounds in one study did not show significant activity. nih.gov More broadly, the imidazo[1,2-a]pyrimidine scaffold has been investigated for its antiviral properties, including against SARS-CoV-2, with some derivatives designed as potential dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein to block cell entry. nih.gov
The interference with pyrimidine metabolism is a well-established anti-cancer strategy. nih.gov Pyrimidine analogues can disrupt DNA synthesis, a process that is highly active in rapidly proliferating cancer cells. nih.gov This disruption can occur through various mechanisms, including the inhibition of enzymes involved in nucleotide biosynthesis or the incorporation of fraudulent nucleotides into DNA, leading to cell death. nih.gov While direct studies on this compound's impact on pyrimidine metabolism are not yet widely available, the foundational principle of targeting this pathway is highly relevant to this class of compounds.
Medicinal Chemistry Implications and Future Research Directions for 7 Methylimidazo 1,2 C Pyrimidine
Role of the Imidazo[1,2-c]pyrimidine (B1242154) Scaffold in Drug Discovery and Development
The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a valuable framework for the design of novel therapeutics. nih.govnih.gov Derivatives of the broader imidazopyrimidine class have shown significant potential as antiviral, antifungal, anti-inflammatory, and anticancer agents. nih.gov
The versatility of the imidazo[1,2-c]pyrimidine core lies in its adaptable structure, which permits extensive modifications at various positions. This adaptability is crucial for optimizing pharmacological effects through detailed structure-activity relationship (SAR) studies. nih.gov A significant area of investigation for this scaffold has been in the development of kinase inhibitors. nih.govrsc.org Protein kinases are key components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazo[1,2-c]pyrimidine framework has been successfully utilized to design potent inhibitors of various kinases.
For instance, research has demonstrated that derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold can act as inhibitors of B-Raf kinase, a protein involved in cancer development. nih.gov Furthermore, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, highlighting the potential of this scaffold in oncology. nih.gov The development of such targeted therapies is a cornerstone of modern drug discovery.
Beyond cancer, the imidazo[1,2-c]pyrimidine scaffold has been explored for its potential in treating inflammatory and autoimmune diseases. A notable study identified imidazo[1,2-c]pyrimidine derivatives as potent and orally effective inhibitors of the Syk family of tyrosine kinases, which are crucial for B-cell and T-cell activation. nih.gov This suggests a therapeutic potential for these compounds in conditions such as rheumatoid arthritis and other allergic disorders.
The following table provides examples of the diverse biological targets of the broader imidazopyrimidine scaffold:
| Scaffold | Target | Therapeutic Area |
| Imidazo[1,2-a]pyrimidine | B-Raf kinase | Cancer |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Cyclin-Dependent Kinase 2 (CDK2) | Cancer |
| Imidazo[1,2-c]pyrimidine | Spleen Tyrosine Kinase (Syk) | Inflammation, Autoimmune Diseases |
| Imidazo[1,2-a]pyrazines | TARP γ-8 Selective AMPAR Negative Modulators | Neurological Disorders |
Lead Optimization Strategies for 7-Methylimidazo[1,2-c]pyrimidine Analogues
Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For analogues of this compound, several strategies can be employed, drawing from studies on the broader imidazo[1,2-c]pyrimidine and related scaffolds.
A key strategy involves the systematic modification of substituents at various positions of the imidazo[1,2-c]pyrimidine core to establish a comprehensive structure-activity relationship (SAR). For example, in the development of imidazo[1,2-c]pyrimidine-based Syk kinase inhibitors, modifications at the 2-, 5-, and 7-positions were explored. The introduction of a methyl group at the 7-position, as in this compound, can influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for the target protein.
Another important optimization strategy is isosteric replacement. In a study on imidazo[1,2-a]pyrazine (B1224502) derivatives, the replacement of the imidazopyrazine scaffold with an isosteric pyrazolopyrimidine core led to improved microsomal stability and reduced efflux liabilities. nih.gov This approach could be applied to this compound analogues to enhance their drug-like properties.
Furthermore, computational methods such as molecular docking can guide lead optimization. By modeling the binding of this compound analogues to a target protein, researchers can predict which modifications are likely to improve binding affinity and selectivity. This rational design approach can prioritize the synthesis of the most promising compounds, thereby accelerating the optimization process.
The table below summarizes key lead optimization strategies applicable to this compound analogues:
| Strategy | Rationale | Potential Outcome |
| Systematic Substituent Modification | Establish Structure-Activity Relationship (SAR) | Improved potency and selectivity |
| Isosteric Replacement | Enhance pharmacokinetic properties | Better metabolic stability and bioavailability |
| Computational Modeling | Rational design of new analogues | Prioritization of promising compounds |
| Introduction of Solubilizing Groups | Improve aqueous solubility | Enhanced bioavailability |
Rational Design Principles for Novel this compound Derivatives
The rational design of novel this compound derivatives relies on a deep understanding of the target's three-dimensional structure and the principles of molecular recognition. The goal is to design molecules that exhibit high affinity and selectivity for their intended biological target.
One key principle is structure-based drug design, which utilizes the crystal structure of the target protein to guide the design of new inhibitors. For kinase inhibitors, for example, the design of imidazo[1,2-c]pyrimidine derivatives would focus on maximizing interactions with the ATP-binding site. The co-crystal structure of a related imidazo[1,2-c]pyrimidin-5(6H)-one derivative in complex with CDK2 revealed a key hydrogen bonding interaction with the hinge region residue Leu83. nih.gov This information is invaluable for designing novel derivatives with improved potency. The 7-methyl group of this compound could be strategically utilized to occupy a specific hydrophobic pocket within the target's binding site, thereby enhancing binding affinity.
Fragment-based drug design is another powerful approach. This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. For this compound, the core scaffold itself can be considered a key fragment, which can then be elaborated with other chemical moieties to enhance its biological activity.
Furthermore, the concept of "drug-likeness" is a crucial consideration in rational design. This involves optimizing physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability and favorable pharmacokinetic properties. nih.gov
Emerging Applications and Underexplored Therapeutic Areas
While much of the research on the imidazo[1,2-c]pyrimidine scaffold has focused on cancer and inflammation, there are several emerging and underexplored therapeutic areas where this compound and its analogues could have a significant impact.
Neurodegenerative Diseases: The pyrimidine (B1678525) scaffold has gained attention for its potential role in managing neurodegenerative diseases by improving cognitive functions. researchgate.net Disorders of pyrimidine metabolism are known to be associated with neurological diseases. nih.gov Given the ability of small molecule heterocycles to cross the blood-brain barrier, there is an opportunity to explore the potential of this compound derivatives in conditions such as Alzheimer's and Parkinson's disease.
Infectious Diseases: The imidazo[1,2-a]pyrimidine scaffold has demonstrated antimicrobial activity. nih.gov With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents. The unique structural features of this compound could be exploited to develop novel antibiotics or antifungal agents.
Antiviral Therapies: Imidazo[1,2-a]pyrimidine derivatives have been investigated for their antiviral properties, including activity against human coronavirus. nih.gov The ongoing threat of viral pandemics underscores the importance of developing new antiviral drugs. The this compound scaffold represents a promising starting point for the design of novel antiviral agents.
Gaps in Current Research and Future Opportunities for this compound Studies
Despite the promising therapeutic potential of the imidazo[1,2-c]pyrimidine scaffold, there are significant gaps in the current research, particularly concerning the specific derivative this compound.
Lack of Specific Biological Data: A major gap is the absence of comprehensive biological data for this compound itself. While studies on related analogues provide valuable insights, dedicated research is needed to elucidate the specific pharmacological profile of this compound. This includes systematic screening against a broad panel of biological targets to identify its primary mechanism of action and potential therapeutic applications.
Limited Structure-Activity Relationship (SAR) Studies: The influence of the methyl group at the 7-position on the biological activity of the imidazo[1,2-c]pyrimidine core is not well understood. Detailed SAR studies are required to determine how modifications at this position, as well as at other positions on the scaffold, affect potency, selectivity, and pharmacokinetic properties.
Unexplored Therapeutic Potential: As highlighted in the previous section, the potential of this compound in therapeutic areas beyond cancer and inflammation remains largely unexplored. Future research should focus on evaluating its efficacy in models of neurodegenerative and infectious diseases.
Need for Advanced Preclinical Studies: To translate the potential of this compound into clinical applications, comprehensive preclinical studies are necessary. This includes in vivo efficacy studies in relevant animal models, as well as detailed pharmacokinetic and toxicology assessments.
Future research efforts should be directed towards synthesizing a library of this compound analogues and evaluating them in a wide range of biological assays. Collaborative efforts between synthetic chemists, pharmacologists, and structural biologists will be crucial to fully unlock the therapeutic potential of this promising scaffold.
Q & A
Q. What synthetic methodologies are effective for constructing the imidazo[1,2-c]pyrimidine core, and how can 7-methyl substitution be introduced?
The imidazo[1,2-c]pyrimidine scaffold can be synthesized via cyclization reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, 2-thioxocytosine cyclizes with chloroacetyl chloride to form the core structure . To introduce a methyl group at the C7 position, regioselective functionalization strategies such as electrophilic aromatic substitution (SEAr) or halogenation followed by methylation may be employed. Flow chemistry protocols using triphosgene and N-formylglycine precursors have also enabled telescoped synthesis of related pyrrolo[1,2-c]pyrimidine derivatives, which can guide analogous approaches for methyl-substituted imidazo variants .
Q. Which analytical techniques are critical for characterizing 7-methylimidazo[1,2-c]pyrimidine derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation, though ambiguities in regiochemistry may require advanced techniques like DEPT-135, HSQC, or HMBC .
- X-ray crystallography : Resolves regioselectivity disputes (e.g., C5 vs. C7 substitution) when NMR is inconclusive .
- HRMS and IR : Confirm molecular weight and functional groups, respectively .
Q. How can flow chemistry optimize the synthesis of imidazo[1,2-c]pyrimidine derivatives?
Continuous flow systems improve safety and efficiency for hazardous intermediates like ethyl isocyanoacetate, a precursor for heterocycles. By maintaining precise temperature (e.g., 85°C) and residence times (26 minutes), yields up to 85% with >95% purity can be achieved for pyrrolo[1,2-c]pyrimidine analogs. This approach minimizes precipitate formation and enables in situ functionalization .
Advanced Research Questions
Q. What governs the regioselectivity of SEAr reactions on imidazo[1,2-c]pyrimidine scaffolds?
DFT studies reveal that nucleophilic character at C5 and C7 positions drives regioselectivity. Kinetic preference favors C7 substitution due to delocalization into the adjacent ring, while thermodynamic stability favors C5. Single-crystal X-ray data and halogenation experiments (e.g., bromine/chlorine) further validate these trends . Contradictions in NMR assignments for C5/C7-substituted products highlight the necessity of crystallographic validation .
Q. How does the "halogen dance" phenomenon impact functionalization strategies?
Under acidic conditions, halogen migration ("halogen dance") occurs during SEAr reactions, complicating regiochemical outcomes. For example, bromine may shift between C5 and C7 positions, altering product distributions. Mechanistic studies suggest this arises from intermediate σ-complex rearrangements. Optimizing reaction pH and temperature can suppress undesired migrations .
Q. What computational tools are used to predict photophysical properties of this compound derivatives?
Density functional theory (DFT) calculations correlate electronic effects (e.g., electron-withdrawing/donating substituents) with fluorescence properties. For azo-dye derivatives, frontier molecular orbital (HOMO-LUMO) analysis predicts absorption/emission wavelengths, guiding the design of fluorophores .
Q. How are biological activities of this compound derivatives evaluated in pharmacological studies?
- Radioligand binding assays : Assess affinity for targets like 5-HT1A receptors and serotonin transporters (SERT) .
- In vivo functional studies : Test antidepressant or anxiolytic effects in animal models, often at specialized institutes (e.g., Polish Academy of Sciences) .
- Metabolic stability assays : Conducted via liver microsome studies to evaluate drug-likeness .
Methodological Considerations
Q. How to resolve contradictions in regiochemical assignments between NMR and crystallography?
When ¹H/¹³C NMR data are ambiguous (e.g., overlapping signals for C5 and C7 substituents), single-crystal X-ray diffraction is definitive. For example, crystallography confirmed C7 as the primary site of reactivity in pyrrolo[1,2-c]pyrimidine derivatives, despite NMR suggesting mixed products .
Q. What strategies improve yields in multi-step syntheses of this compound derivatives?
- Telescoped flow synthesis : Reduces intermediate isolation steps and minimizes degradation .
- Chiral auxiliaries : Enable enantioselective synthesis of pharmacologically active derivatives .
- In situ quenching : Prevents byproduct formation (e.g., piperidine-HCl salts) by maintaining concentrations ≤0.25 M in flow systems .
Q. How to design imidazo[1,2-c]pyrimidine-based probes for fluorescence imaging?
Introduce electron-deficient azo groups at the α-CH position to enhance Stokes shifts. Pair DFT-predicted electronic profiles with experimental validation via UV-Vis and fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
